Briciclib is classified as a eukaryotic initiation factor inhibitor. It specifically targets the eIF4E protein, which plays a crucial role in the initiation of mRNA translation. By inhibiting this factor, Briciclib can potentially reduce the expression of proteins that promote cancer cell growth and survival. The compound has been studied extensively in preclinical models and has shown efficacy in inhibiting tumor growth.
The synthesis of Briciclib involves several key steps, typically starting from simple organic precursors. The synthetic route is designed to ensure high purity and yield of the final product. While specific detailed methods are proprietary, general approaches include:
The synthesis process is optimized for scalability to support clinical trials and eventual commercialization.
Briciclib has a well-defined molecular structure characterized by its specific functional groups that facilitate interaction with the eIF4E protein. The molecular formula is with a molecular weight of approximately 284.31 g/mol.
Briciclib's mechanism of action involves specific interactions with eIF4E, leading to a cascade of biochemical reactions that inhibit protein synthesis related to cancer progression. Key reactions include:
These interactions have been validated through various biochemical assays including Western blotting and cell viability assays.
The mechanism by which Briciclib exerts its effects involves:
Research indicates that Briciclib can selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential.
Briciclib exhibits several notable physical properties:
Key chemical properties include:
Briciclib is primarily investigated for its potential applications in oncology, particularly for:
The ongoing research into Briciclib continues to expand its potential applications beyond initial findings, making it a compound of significant interest within the scientific community.
Eukaryotic translation initiation factor 4E (eIF4E) serves as a master regulator of cap-dependent protein synthesis, binding the 7-methylguanosine (m7G) cap structure at the 5′ terminus of messenger RNAs (mRNAs). This binding facilitates the assembly of the eukaryotic translation initiation factor 4F complex, which recruits ribosomal subunits to initiate translation [1] [5]. In malignant contexts, eIF4E is frequently overexpressed or hyperactivated via upstream oncogenic pathways (e.g., PI3K/AKT/mTOR, RAS), leading to selective translational enhancement of "weak" mRNAs characterized by complex 5′ untranslated regions [1] [3]. These mRNAs encode proteins implicated in:
Table 1: Key Oncogenic Proteins Regulated by eIF4E in Malignancy
Cellular Process | eIF4E-Sensitive Proteins | Functional Impact in Cancer |
---|---|---|
Cell Cycle | Cyclin D1, CDK2 | Uncontrolled proliferation |
Apoptosis Evasion | Mcl-1, Bcl-2, Survivin | Enhanced cell survival |
Angiogenesis | VEGF, FGF2 | Tumor neovascularization |
Invasion/Metastasis | MMP9, Heparanase | Tissue remodeling & metastasis |
Overexpression of eIF4E alone transforms fibroblasts and epithelial cells in vitro and drives tumorigenesis in vivo, including lymphomas, angiosarcomas, and carcinomas in transgenic models [1]. Clinically, eIF4E elevation correlates with advanced disease grade and poor prognosis across solid tumors (e.g., breast, prostate, head and neck squamous cell carcinoma) [1] [3].
The centrality of eIF4E as a convergence point for multiple oncogenic pathways underpins its therapeutic relevance:
Table 2: Evidence Linking eIF4E Activity to Tumor Pathogenesis
Evidence Category | Key Findings | Clinical Relevance |
---|---|---|
Genetic Models | eIF4E transgenic mice develop spontaneous tumors | Validates direct oncogenic function |
Prognostic Studies | Elevated eIF4E predicts recurrence in breast/prostate cancers | Biomarker for aggressive disease |
Pathway Analysis | mTOR-driven lymphomagenesis requires 4EBP1/eIF4E axis | Confirms eIF4E as critical effector node |
Thus, pharmacologically disrupting eIF4E offers a strategy to simultaneously cripple multiple hallmarks of cancer [1] [6].
Briciclib (formerly ON 013105 or ON 014185) emerged as a phosphate ester prodrug of the benzyl styryl sulfone compound ON 013100, designed to improve bioavailability. Its development originated from structure-activity studies targeting eIF4E-cap interaction and cyclin D1 translation [4] [7]:
Table 3: Key Characteristics of Briciclib and Its Active Metabolite
Parameter | Briciclib (ON 013105) | Active Metabolite (ON 013100) |
---|---|---|
Chemical Class | Phosphate ester prodrug | Benzyl styryl sulfone |
Molecular Formula | C19H23O10PS | C17H18O6S (free acid of ON 013100) |
Mechanism | Hydrolyzed to ON 013100 | Binds eIF4E; inhibits cap recognition |
Primary Target | Cap-dependent translation via eIF4E | Cyclin D1, c-MYC mRNAs |
Development Status | Discontinued (Phase I completed) | Preclinical validation |
Briciclib exemplifies a rationally designed translational inhibitor targeting a node of vulnerability in cancer cells dependent on eIF4E hyperactivity [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7